molecular formula C13H10N2S B14134178 N-(1-benzothiophen-3-yl)pyridin-4-amine

N-(1-benzothiophen-3-yl)pyridin-4-amine

Cat. No.: B14134178
M. Wt: 226.30 g/mol
InChI Key: MQYXOPRBMSZZQV-UHFFFAOYSA-N
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Description

N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine: is an organic compound that features a benzothiophene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine typically involves the coupling of benzothiophene derivatives with pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated pyridine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the development of organic semiconductors and other electronic materials. Its ability to participate in various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of specific proteins.

Comparison with Similar Compounds

    Benzo[b]thiophene: A simpler structure lacking the pyridine ring.

    Pyridine derivatives: Compounds with similar nitrogen-containing aromatic rings.

    Thienyl-pyridine compounds: Other compounds featuring both thiophene and pyridine rings.

Uniqueness: N-Benzo[b]thien-3-yl-N-(4-pyridyl)-amine is unique due to the combination of benzothiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets or materials properties are required.

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(1-benzothiophen-3-yl)pyridin-4-amine

InChI

InChI=1S/C13H10N2S/c1-2-4-13-11(3-1)12(9-16-13)15-10-5-7-14-8-6-10/h1-9H,(H,14,15)

InChI Key

MQYXOPRBMSZZQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)NC3=CC=NC=C3

Origin of Product

United States

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